Gimeracil Exhibits Higher DPD Binding Affinity (Lower Ki) Compared to the Irreversible Inhibitor Eniluracil
Gimeracil demonstrates a higher binding affinity for DPD than the irreversible inhibitor eniluracil. The inhibition constant (Ki) for gimeracil is 0.36 µM, indicating potent reversible inhibition [1]. In contrast, eniluracil, a mechanism-based irreversible inactivator, has a reported Ki of 1.6 µM [2]. This 4.4-fold lower Ki for gimeracil signifies a stronger initial binding interaction with the enzyme's active site, contributing to its effective, yet reversible, modulation of 5-FU catabolism.
| Evidence Dimension | DPD Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.36 µM |
| Comparator Or Baseline | Eniluracil: 1.6 µM |
| Quantified Difference | 4.4-fold lower Ki (higher affinity) |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
The higher binding affinity (lower Ki) of gimeracil is a key differentiator for researchers needing potent DPD inhibition with a reversible mechanism, allowing for more controlled modulation of 5-FU pharmacokinetics compared to irreversible inactivators.
- [1] Univ-Bio. Gimeracil product information. View Source
- [2] Anjiechem. Eniluracil product information. View Source
